molecular formula C8H11NO3S2 B8805056 4-[(2-Hydroxyethyl)sulfanyl]benzenesulfonamide CAS No. 108966-48-9

4-[(2-Hydroxyethyl)sulfanyl]benzenesulfonamide

Cat. No. B8805056
CAS RN: 108966-48-9
M. Wt: 233.3 g/mol
InChI Key: LTXDVFFEVZJDGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Hydroxyethyl)sulfanyl]benzenesulfonamide is a useful research compound. Its molecular formula is C8H11NO3S2 and its molecular weight is 233.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(2-Hydroxyethyl)sulfanyl]benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(2-Hydroxyethyl)sulfanyl]benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

108966-48-9

Molecular Formula

C8H11NO3S2

Molecular Weight

233.3 g/mol

IUPAC Name

4-(2-hydroxyethylsulfanyl)benzenesulfonamide

InChI

InChI=1S/C8H11NO3S2/c9-14(11,12)8-3-1-7(2-4-8)13-6-5-10/h1-4,10H,5-6H2,(H2,9,11,12)

InChI Key

LTXDVFFEVZJDGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCCO)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-mercaptoethanol (58.6 g, 0.75 mol) in freshly degassed DMF (100 mL) was added dropwise under N2 to a stirred mixture of NaH (34.5 g, 50% oil suspension, 0.75 mol) and DMF (400 mL). When gas evolution was complete, N,N-dimethyl-N'-(4-bromobenzenesulfonyl)formamidine (146 g, 0.50 mol) was added and the mixture was heated on the steam bath for one hour. The DMF was removed in vacuo and methanol (500 mL) and 10% (w/v) aqueous NaOH solution (500 mL) was added to the residue. This solution was warmed on the steam bath for one hour and the methanol removed. The residue was diluted with water (2500 mL) and washed with petroleum ether. The separated aqueous layer was acidified with concentrated HCl. The white solid that separated was filtered, washed with water and dried. Extraction of the aqueous filtrate with ethyl acetate produced an additional quantity of product; total yield, 112.4 g; mp 103°-108° C. Recrystallization of a sample from water followed by recrystallization from dichloroethane gave material with mp 111°-112° C.
Quantity
58.6 g
Type
reactant
Reaction Step One
Name
Quantity
34.5 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.